molecular formula C12H18P+ B14549111 Trimethyl(3-phenylprop-2-en-1-yl)phosphanium CAS No. 62170-33-6

Trimethyl(3-phenylprop-2-en-1-yl)phosphanium

Cat. No.: B14549111
CAS No.: 62170-33-6
M. Wt: 193.24 g/mol
InChI Key: AYTWPDUZMVHSRY-UHFFFAOYSA-N
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Description

Trimethyl(3-phenylprop-2-en-1-yl)phosphanium is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a phosphonium ion (P^+) bonded to a trimethyl group and a 3-phenylprop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(3-phenylprop-2-en-1-yl)phosphanium typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 3-phenylprop-2-en-1-yl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions to yield the desired phosphonium salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Trimethyl(3-phenylprop-2-en-1-yl)phosphanium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphonium salts, depending on the specific reagents and conditions used .

Scientific Research Applications

Trimethyl(3-phenylprop-2-en-1-yl)phosphanium has several scientific research applications:

Mechanism of Action

The mechanism of action of Trimethyl(3-phenylprop-2-en-1-yl)phosphanium involves its interaction with molecular targets such as enzymes and receptors. The phosphonium ion can form strong interactions with negatively charged sites on biomolecules, leading to changes in their activity and function. Additionally, the compound can participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Triphenyl(3-phenylprop-2-en-1-yl)phosphanium: Similar structure but with phenyl groups instead of methyl groups.

    Trimethyl(3-phenylprop-2-en-1-yl)phosphine oxide: Oxidized form of the compound.

    Triphenyl(3-phenylprop-2-en-1-yl)phosphine oxide: Oxidized form with phenyl groups.

Uniqueness

Trimethyl(3-phenylprop-2-en-1-yl)phosphanium is unique due to its specific combination of a trimethylphosphonium ion and a 3-phenylprop-2-en-1-yl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and catalysis .

Properties

CAS No.

62170-33-6

Molecular Formula

C12H18P+

Molecular Weight

193.24 g/mol

IUPAC Name

trimethyl(3-phenylprop-2-enyl)phosphanium

InChI

InChI=1S/C12H18P/c1-13(2,3)11-7-10-12-8-5-4-6-9-12/h4-10H,11H2,1-3H3/q+1

InChI Key

AYTWPDUZMVHSRY-UHFFFAOYSA-N

Canonical SMILES

C[P+](C)(C)CC=CC1=CC=CC=C1

Origin of Product

United States

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